molecular formula C18H15F3N2O2S B2899065 N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 380471-01-2

N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2899065
CAS No.: 380471-01-2
M. Wt: 380.39
InChI Key: XDCRKVBABJHCSN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound featuring a trifluoromethyl group, a benzo[b][1,4]thiazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps. One common approach is the condensation of a trifluoromethylated intermediate with a suitable amine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzo[b][1,4]thiazine ring can be reduced to form alcohol derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. The presence of the trifluoromethyl group can impart unique properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzo[b][1,4]thiazine ring may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide
  • 2-(3-oxo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-10-2-5-12(6-3-10)22-16(24)9-15-17(25)23-13-8-11(18(19,20)21)4-7-14(13)26-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCRKVBABJHCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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